Product packaging for 1-Boc-4-(4-pyridyl)piperazine(Cat. No.:)

1-Boc-4-(4-pyridyl)piperazine

Cat. No.: B1508740
M. Wt: 263.34 g/mol
InChI Key: ZSTAKXXHQUNHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperazine (B1678402) Derivatives as Core Heterocyclic Structures in Chemical Research

Piperazine, a six-membered heterocyclic compound containing two opposing nitrogen atoms, holds a unique and significant position in chemical research, particularly in medicinal chemistry. thieme-connect.com Its versatile structure allows for easy modification, enabling the development of novel bioactive molecules for a wide range of diseases. nih.gov Piperazine derivatives are a broad class of compounds that have been extensively studied for their therapeutic potential, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. wisdomlib.orgontosight.ai

The two nitrogen atoms in the piperazine ring provide a large polar surface area, relative structural rigidity, and multiple hydrogen bond donors and acceptors. nih.gov These characteristics often lead to enhanced water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, along with improved target affinity and specificity. nih.gov Statistically, piperazine is ranked as the third most essential N-heterocycle used in pharmaceutical drug design. researchgate.net The prevalence of the piperazine ring in numerous blockbuster drugs underscores its importance as a "privileged scaffold" in drug discovery. nih.govnsf.gov

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. In the context of piperazine, which possesses two secondary amine groups, the Boc group plays a crucial strategic role in enabling selective functionalization.

By protecting one of the nitrogen atoms of the piperazine ring with a Boc group, chemists can selectively introduce substituents at the unprotected nitrogen atom. chemicalbook.com This mono-protection strategy is fundamental for the synthesis of unsymmetrically substituted piperazine derivatives. The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com While this can sometimes lead to the formation of the di-protected byproduct, methods have been developed to improve the selectivity for mono-protection. chemicalbook.com

The Boc group's influence extends beyond simple protection; it can also direct the stereochemical outcome of reactions at adjacent positions. For instance, in the lithiation of N-Boc piperazines, the Boc group plays a role in the formation of pre-lithiation complexes, influencing the subsequent reaction with electrophiles. whiterose.ac.uk The ability to control the reactivity of the two nitrogen atoms in piperazine through the strategic use of the Boc protecting group is a cornerstone of modern piperazine chemistry, facilitating the synthesis of complex and diverse molecular architectures. mdpi.comrsc.org

Overview of Pyridyl-Substituted Piperazines as Versatile Synthetic Intermediates and Building Blocks

Pyridyl-substituted piperazines are a class of compounds that combine the structural features of both the piperazine and pyridine (B92270) rings, leading to a wide range of applications in medicinal chemistry and materials science. sigmaaldrich.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can significantly influence the electronic and steric properties of the piperazine moiety.

These compounds serve as valuable synthetic intermediates for the preparation of more complex molecules. sigmaaldrich.com For example, 1-(4-pyridyl)piperazine (B87328) is used as a building block for the synthesis of various biologically active compounds, including nocathiacin I analogs with antibacterial activity. sigmaaldrich.comsigmaaldrich.com The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can have a profound impact on the biological activity of the final compound. mit.edu

The synthesis of pyridyl-substituted piperazines can be achieved through several methods, including the reaction of a suitable piperazine derivative with a pyridyl halide or by constructing the piperazine ring onto a pyridine-containing precursor. researchgate.netgoogle.com The versatility of pyridyl-piperazine scaffolds allows for the systematic modification of different parts of the molecule to optimize properties such as potency, selectivity, and pharmacokinetic profiles, making them a cornerstone in the development of new therapeutic agents. researchgate.net

Research Landscape and Synthetic Utility of 1-Boc-4-(4-pyridyl)piperazine within Organic Chemistry

This compound is a key intermediate in organic synthesis, combining the advantageous features of a Boc-protected piperazine with a 4-pyridyl substituent. This specific arrangement makes it a highly useful building block for the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

The presence of the Boc group allows for selective reactions at the piperazine nitrogen, while the 4-pyridyl group provides a site for further functionalization or can act as a key pharmacophoric element. Research has demonstrated its utility in the synthesis of inhibitors for various biological targets. For instance, it has been used in the development of inhibitors for the Escherichia coli AcrAB-TolC efflux pump, which is involved in multidrug resistance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O2 B1508740 1-Boc-4-(4-pyridyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

ZSTAKXXHQUNHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=NC=C2

Origin of Product

United States

Reaction Chemistry and Functionalization of 1 Boc 4 4 Pyridyl Piperazine

Reactivity of the Pyridyl Moiety

The chemical behavior of the pyridine (B92270) ring in 1-Boc-4-(4-pyridyl)piperazine is significantly influenced by the electron-withdrawing nature of the nitrogen atom, which impacts its susceptibility to electrophilic and nucleophilic attack, as well as its ability to coordinate with metal ions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. slideshare.netfirsthope.co.in This deactivation is further intensified in acidic conditions, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion and rendering the ring even less nucleophilic. slideshare.net

Consequently, electrophilic substitution on the pyridine ring of this compound is challenging and typically requires harsh reaction conditions. firsthope.co.in When such reactions do occur, the substitution is directed to the C-3 (meta) position relative to the ring nitrogen, as this position is the least deactivated. firsthope.co.in Common electrophilic aromatic substitution reactions and their general requirements for pyridine are summarized below.

Table 1: General Conditions for Electrophilic Aromatic Substitution on Pyridine

Reaction Reagents and Conditions Expected Product Position
Nitration HNO₃, H₂SO₄ (harsh conditions) 3-Nitropyridine derivative
Sulfonation Fuming H₂SO₄ 3-Sulfonic acid derivative
Halogenation Br₂, FeBr₃ catalyst (difficult) 3-Bromopyridine derivative
Friedel–Crafts Generally does not proceed unless the nitrogen is blocked N/A

Data sourced from FirstHope Academy. firsthope.co.in

Functional Group Interconversions on Pyridyl Substituents (e.g., Reduction of Nitro Groups to Amines, Halogenation)

While direct substitution on the pyridine ring is difficult, the interconversion of existing substituents is a more common strategy for functionalization.

Reduction of Nitro Groups to Amines: A nitro group on the pyridine ring can be readily reduced to an amino group. This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, significantly altering the ring's reactivity. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Method Notes
Catalytic Hydrogenation (H₂, Pd/C) A widely used and effective method. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation (Raney Nickel) An alternative to Pd/C, particularly useful if dehalogenation is a concern. commonorganicchemistry.com
Metals in Acidic Media (e.g., Fe, Sn, Zn in HCl or AcOH) A classic and reliable method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) chloride (SnCl₂) Offers a mild reduction, preserving many other functional groups. commonorganicchemistry.com

Data sourced from Master Organic Chemistry and other chemical resources. masterorganicchemistry.comcommonorganicchemistry.com

Halogenation: The selective halogenation of pyridines, particularly at the 4-position, can be challenging. researchgate.netnih.gov However, methods have been developed to achieve this transformation. One such strategy involves the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles, leading to the formation of 4-halopyridines. researchgate.netnih.gov This approach is applicable to a wide range of unactivated pyridines and can even be used for the late-stage halogenation of complex molecules. researchgate.netnih.gov Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org

Coordination Chemistry Involving the Pyridyl Nitrogen (excluding specific complexes, focusing on reactivity)

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is therefore available for coordination with metal ions. firsthope.co.inrsc.org This property allows this compound and its derivatives to act as ligands in coordination chemistry. researchgate.netnih.gov The basicity of the pyridyl nitrogen, and thus its coordinating ability, can be tuned by the presence of substituents on the pyridine ring. researchgate.netnih.gov Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. slideshare.net The ability of the pyridyl nitrogen to coordinate to transition metals is a key aspect of its reactivity, enabling its use in the formation of various metal complexes and catalysts. firsthope.co.inresearchgate.net

Transformations Involving the Boc-Protected Piperazine (B1678402) Moiety

The piperazine portion of the molecule, protected by a tert-butyloxycarbonyl (Boc) group, offers a site for selective modification, providing a gateway to a wide array of derivatives.

Selective Deprotection of the Boc Group to Access 1-(4-pyridyl)piperazine (B87328)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uksci-hub.se The deprotection of the Boc group from this compound to yield 1-(4-pyridyl)piperazine is a common and straightforward transformation. jgtps.com

This reaction is typically carried out by treating the Boc-protected compound with a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine. acsgcipr.org

Table 3: Common Reagents and Conditions for Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room temperature
Hydrochloric acid (HCl) Dioxane, Methanol (B129727), or Ethyl acetate (B1210297) Room temperature
Zinc bromide (ZnBr₂) Dichloromethane (DCM) Room temperature, longer reaction times
Trimethylsilyl iodide (TMSI) Dichloromethane (DCM) Room temperature, longer reaction times

Data sourced from various chemical synthesis resources. fishersci.co.ukchempep.com

While acidic conditions are most common, methods for Boc deprotection under basic or neutral conditions have also been developed, which can be advantageous when acid-sensitive functional groups are present in the molecule. sci-hub.seresearchgate.net

Subsequent Functionalization and Derivatization of the Deprotected Piperazine Nitrogen

Once the Boc group is removed to give 1-(4-pyridyl)piperazine, the newly exposed secondary amine of the piperazine ring becomes a nucleophilic center, opening up numerous possibilities for further functionalization. sigmaaldrich.comfishersci.ca This deprotected intermediate is a versatile building block in the synthesis of a wide range of compounds with diverse applications. sigmaaldrich.comfishersci.caguidechem.com

Common derivatization reactions at the piperazine nitrogen include:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents. fishersci.ca

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination.

The versatility of the deprotected piperazine nitrogen allows for the synthesis of large libraries of compounds for various research purposes, including drug discovery. acs.orgnih.gov

Quaternization Reactions of the Piperazine Nitrogens

The structure of this compound features three nitrogen atoms, each with distinct electronic properties that dictate their reactivity towards quaternization (N-alkylation). Within the piperazine ring, the nitrogen at position 1 (N-1) is protected by an electron-withdrawing tert-butoxycarbonyl (Boc) group. This protection effectively renders the N-1 nitrogen non-nucleophilic and unreactive towards alkylating agents under standard conditions. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group of the Boc moiety, significantly reducing its basicity and nucleophilicity.

The nitrogen at position 4 (N-4) is directly attached to the C-4 position of a pyridine ring. The pyridine ring is an electron-deficient aromatic system, which exerts an electron-withdrawing effect on the N-4 atom. This effect diminishes the nucleophilicity of the N-4 nitrogen compared to that of a simple N-alkyl or N-aryl piperazine. Consequently, quaternization at this position is expected to be difficult. While monoalkylation of piperazine is a common reaction, it is typically performed on an unprotected or a more electron-rich nitrogen atom.

In contrast, the nitrogen atom of the pyridine ring is the most nucleophilic site in the molecule and is readily susceptible to quaternization. However, reactions at this site fall outside the scope of functionalization of the piperazine nitrogens. Therefore, under typical alkylating conditions, selective quaternization of the piperazine nitrogens in this compound is not a favorable process due to the electronic deactivation of both N-1 and N-4 atoms.

Directed Metalation and Functionalization of the Piperazine Ring

Directed metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of C-H bonds that are otherwise unreactive. The regioselectivity is achieved by using a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium base, directing deprotonation to a nearby position.

In the case of this compound, there are two potential directing groups:

The N-Boc Group: The carbamate (B1207046) of the Boc group is a well-established and powerful DMG. It directs the deprotonation of adjacent C-H bonds (α-protons) by forming a stable six-membered chelate with the organolithium

Applications of 1 Boc 4 4 Pyridyl Piperazine As a Key Chemical Building Block

Role in the Modular Synthesis of Complex Heterocyclic Compounds

The modular nature of 1-Boc-4-(4-pyridyl)piperazine allows for its incorporation into larger, more complex heterocyclic structures through a variety of synthetic strategies. This adaptability is crucial for the development of novel compounds with tailored properties.

Construction of Annulated and Fused Ring Systems

The piperazine (B1678402) and pyridine (B92270) rings of this compound serve as foundational scaffolds for the construction of annulated and fused ring systems. Through multi-step synthetic sequences, chemists can build additional rings onto this core structure, leading to the formation of intricate polycyclic molecules. For instance, palladium-catalyzed cyclization reactions have been employed for the modular synthesis of highly substituted piperazines and related nitrogen heterocycles. acs.orgnih.gov This approach allows for the coupling of various components to the piperazine core, facilitating the creation of diverse heterocyclic frameworks. acs.orgnih.gov The strategic placement of functional groups on the pyridine ring can also be exploited to direct the formation of fused systems, resulting in novel chemical entities with unique three-dimensional arrangements.

Preparation of Multi-Functionalized Organic Molecules

The differential reactivity of the nitrogen atoms in this compound is a key feature in the preparation of multi-functionalized organic molecules. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective modification of the secondary amine. This unprotected nitrogen can readily participate in a variety of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

Arylation: Formation of N-aryl bonds via cross-coupling reactions.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Following the introduction of a desired functional group, the Boc protecting group can be readily removed under acidic conditions, revealing a free secondary amine that can be further functionalized. This stepwise approach enables the synthesis of molecules with multiple, distinct functional groups, each introduced with high selectivity. This level of control is essential for creating complex molecules with precisely defined structures and properties.

Contribution to Medicinal Chemistry Research and Drug Discovery Programs (as a synthetic intermediate for larger active molecules)

In the realm of medicinal chemistry, this compound is a highly valued synthetic intermediate. Its structural motifs are frequently found in biologically active compounds, and its utility as a building block facilitates the rapid generation of compound libraries for drug discovery programs. The piperazine moiety, in particular, is a common feature in many approved drugs, where it often contributes to improved pharmacokinetic properties such as solubility and bioavailability. mdpi.com

Scaffold Elaboration for Ligand Design Targeting Diverse Biological Receptors

The 4-pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological receptors. By using this compound as a starting material, medicinal chemists can systematically elaborate the scaffold to design ligands with high affinity and selectivity for specific targets. The ability to introduce diverse substituents at the N-1 position of the piperazine ring allows for the exploration of the chemical space around a biological target, aiding in the identification of key structure-activity relationships (SAR). This modular approach has been successfully applied in the design of ligands for a range of receptors, contributing to the development of new therapeutic candidates. nih.gov

Development of Precursors for Potential Therapeutic Agents (e.g., for neurological disorders, kinase inhibitors, antiviral compounds)

The versatility of this compound has made it a crucial precursor in the synthesis of potential therapeutic agents for a wide range of diseases.

Neurological Disorders: The 4-pyridylpiperazine core is present in numerous compounds targeting central nervous system (CNS) receptors. Its ability to be readily modified allows for the fine-tuning of properties required for CNS drugs, such as blood-brain barrier penetration. Derivatives of 1-(4-Pyridyl)piperazine (B87328) have been investigated for their potential in treating conditions such as anxiety and depression. chemimpex.com The piperazine scaffold is a key component in molecules designed to modulate neurotransmitter systems. chemimpex.comsilae.it

Kinase Inhibitors: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different pharmacophoric elements. The use of this compound enables the synthesis of diverse libraries of potential kinase inhibitors for screening and optimization. Pyrazine-based small molecules have shown clinical activity as kinase inhibitors. nih.gov

Antiviral Compounds: In the search for new antiviral agents, this compound serves as a valuable starting material for the synthesis of compounds that can interfere with viral replication processes. For example, it has been used in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The ability to rapidly generate analogs allows for the exploration of SAR and the optimization of antiviral potency.

Therapeutic AreaExample of Application
Neurological Disorders Synthesis of CNS receptor modulators for conditions like anxiety and depression. chemimpex.comsilae.it
Kinase Inhibitors Development of small molecule inhibitors for cancer therapy. nih.gov
Antiviral Compounds Precursor for potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

Design of Analogs with Modified Pharmacokinetic Properties through Structural Derivatization

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. The piperazine moiety is often incorporated into drug candidates to enhance these properties. mdpi.com By starting with this compound, medicinal chemists can systematically modify the structure to improve pharmacokinetic parameters. For example, the introduction of polar groups can increase aqueous solubility, while the addition of metabolically stable substituents can prolong the half-life of a compound. The Boc protecting group allows for the selective introduction of these modifications, providing a powerful tool for the rational design of drug candidates with improved in vivo performance.

Utility in Agrochemical Research and Development

The pyridine ring is a prevalent structural motif in a wide array of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov The incorporation of this heterocycle into a molecule can significantly enhance its biological activity. researchgate.net Consequently, this compound, which contains this key functional group, serves as a crucial starting material in the discovery and development of novel crop protection agents.

The primary role of this compound in agrochemical synthesis is that of a versatile intermediate. The Boc group protects one of the nitrogen atoms of the piperazine ring, preventing it from undergoing unwanted reactions. This allows for selective functionalization at either the pyridine ring or the unprotected secondary amine of the piperazine after deprotection.

This controlled reactivity is essential for constructing the complex molecular architectures required for pesticidal and herbicidal activity. For instance, the pyridine nitrogen can be quaternized, or the ring can undergo substitution reactions to introduce additional functional groups that modulate the compound's biological efficacy and spectrum of activity. The piperazine ring, a common linker in bioactive molecules, can be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles after the removal of the Boc group. This modular approach enables the systematic synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, which are fundamental to identifying potent and selective agrochemicals.

The table below summarizes the role of each component of the this compound molecule in the synthesis of agrochemical intermediates.

Molecular ComponentFunction in SynthesisResulting Feature in Final Product
Pyridine Ring Provides a site for electrophilic or nucleophilic substitution.Key pharmacophore for biological activity.
Piperazine Ring Acts as a flexible linker to connect different molecular fragments.Influences solubility, and pharmacokinetic properties.
Boc Protecting Group Enables selective reactivity at other sites of the molecule.Allows for controlled, multi-step synthetic routes.

Beyond its use in creating libraries for screening, this compound is instrumental in the rational design of new active ingredients. Pyridine-based compounds are known to be effective in various agrochemical applications. researchgate.net By using this compound as a scaffold, chemists can introduce specific functionalities designed to interact with a particular biological target in a pest or weed.

For example, research into novel insecticides might involve coupling the deprotected piperazine nitrogen with a moiety known to inhibit an essential insect enzyme. Similarly, in herbicide development, the pyridine portion of the molecule could be modified to mimic a natural substrate, thereby disrupting a vital metabolic pathway in weeds. The structural rigidity of the piperazine and pyridine rings, combined with the flexibility of the linker, allows for precise positioning of functional groups to optimize binding to the target site. This targeted approach, facilitated by the use of versatile building blocks like this compound, is crucial for developing next-generation crop protection agents with improved efficacy and environmental profiles.

Applications in Advanced Materials Science

The unique electronic and structural features of this compound also make it a valuable component in the field of materials science. Its ability to participate in polymerization reactions and self-assembly processes has led to its use in the creation of functional polymers and supramolecular structures.

The 1-Boc-piperazine moiety is recognized for its role in polymer synthesis, such as in the creation of certain lipopolymers via living cationic ring-opening polymerization. lifechempharma.com The presence of the reactive sites on this compound—the pyridine ring and the piperazine nitrogen after deprotection—allows it to be incorporated into polymer backbones or as pendant groups.

Polymers containing pyridine units are of particular interest due to their coordination capabilities with metal ions, their pH-responsiveness, and their electronic properties. By incorporating this compound into a polymer structure, materials scientists can develop functional materials such as:

Metal-scavenging resins: The pyridine nitrogen can coordinate with various metal ions, making these polymers useful for environmental remediation or metal recovery.

Smart materials: The pH-dependent protonation of the pyridine ring can induce conformational changes in the polymer, leading to materials that respond to changes in their environment.

Conductive polymers: The π-system of the pyridine ring can contribute to the electronic conductivity of the polymer, opening up applications in electronics and sensors.

The Boc group plays a critical role in the synthesis of these materials, as it allows for the polymerization to proceed through other functional groups before the piperazine nitrogen is deprotected and made available for further modification or cross-linking.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The structure of this compound is well-suited for its use as a building block in supramolecular assembly. rsc.org

The key features contributing to its utility in this area are:

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor or a ligand for metal coordination.

The Piperazine Ring: Provides a flexible spacer or linker between other interacting units.

The Aromatic Pyridine Ring: Can participate in π-π stacking interactions with other aromatic systems.

These interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures like macrocycles, cages, or coordination polymers. rsc.orgscielo.br For example, bifunctional molecules containing two this compound units could be linked to metal ions to form large, ring-like structures known as metallomacrocycles. These supramolecular assemblies have potential applications in catalysis, molecular recognition, and drug delivery.

Integration into Analytical Chemistry Methodologies

In analytical chemistry, the availability of well-characterized reference standards and derivatizing agents is crucial for the development of robust and reliable methods. While not a primary application, this compound has potential utility in this field.

The compound can serve as a reference standard in the development of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the detection and quantification of related piperazine and pyridine derivatives. Its distinct chemical structure would result in a unique analytical signature, allowing for its use in method validation and quality control.

Furthermore, the deprotected form, 4-(4-pyridyl)piperazine, could potentially be used as a derivatizing agent. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as its volatility for GC analysis or its detectability by UV or fluorescence detectors in HPLC. The secondary amine of the deprotected piperazine can react with various functional groups (e.g., carboxylic acids, isocyanates) in target analytes. The introduction of the pyridyl group would then provide a strong chromophore for UV detection or a site for electrochemical detection, thereby enhancing the sensitivity of the analytical method. The development of such methods is essential for monitoring these compounds in various matrices, including environmental and biological samples.

Utilization as a Derivatization Reagent for Enhanced Detection in Mass Spectrometry

This compound is a key building block that can be utilized as a derivatization reagent to improve the detection of various analytes in mass spectrometry (MS). The core principle behind this application lies in attaching the this compound moiety to a target molecule, thereby enhancing its ionization efficiency and, consequently, its signal intensity in the mass spectrometer. This is particularly valuable for compounds that exhibit poor ionization on their own.

The piperazine and pyridine functional groups within the molecule play a crucial role in this process. The basic nitrogen atoms in the piperazine and pyridine rings can be readily protonated, which significantly enhances the molecule's ability to form positive ions, a prerequisite for detection by many common mass spectrometry techniques, such as electrospray ionization (ESI).

While direct research on this compound as a derivatization reagent is specific, the utility of the closely related compound, 1-(4-pyridyl)piperazine (4-PP), in this context has been demonstrated, particularly in the field of proteomics for the analysis of peptides. researchgate.netnih.gov In these studies, 4-PP was used to derivatize the carboxyl groups of peptides. This chemical modification introduces a readily ionizable group, leading to a significant enhancement in the detection sensitivity of the derivatized peptides. researchgate.netnih.gov

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the this compound molecule introduces an additional consideration. The Boc group is known to be thermally labile and can be prone to cleavage under certain mass spectrometry conditions. researchgate.net This characteristic can be both an advantage and a disadvantage. The fragmentation of the Boc group can produce characteristic ions that can be used for identification and quantification. However, it can also lead to a more complex mass spectrum.

Research on piperazine-based derivatization for peptides has yielded significant findings, which can be extrapolated to understand the potential of this compound. In one study, various piperazine derivatives, including 1-(4-pyridyl)piperazine, were used to derivatize synthetic peptides. researchgate.netnih.gov The derivatization yields for these reactions were notably high.

The following table summarizes the derivatization yields of synthetic peptides using different piperazine-based reagents, including 1-(4-pyridyl)piperazine (4-PP).

Derivatization ReagentDerivatization Yield (%)
1-(2-pyridyl)piperazine (B128488) (2-PP)>94
1-(2-pyrimidyl)piperazine (2-PMP)>94
1-(4-pyridyl)piperazine (4-PP)>94

The study also found that the derivatization with piperazine-based reagents preferentially enhanced the detection of peptides with low molecular weight and high isoelectric point (pI). researchgate.netnih.gov Furthermore, the improved ionization efficiency resulting from derivatization with 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine led to the confident identification of proteins from complex biological samples. researchgate.netnih.gov These findings underscore the potential of pyridyl-piperazine scaffolds in enhancing mass spectrometric detection. The introduction of the Boc group in this compound offers a modification to this scaffold that could be strategically employed in analytical derivatization schemes.

Advanced Spectroscopic and Mechanistic Investigations in Research Utilizing 1 Boc 4 4 Pyridyl Piperazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions in real-time. For derivatives of 1-Boc-4-(4-pyridyl)piperazine, both ¹H and ¹³C NMR provide definitive information for structural confirmation.

In a typical ¹H NMR spectrum of the parent compound, distinct signals corresponding to the protons of the Boc group, the piperazine (B1678402) ring, and the pyridyl ring are observed. The tert-butyl protons of the Boc group typically appear as a sharp singlet around 1.4-1.5 ppm. The protons on the piperazine ring usually resonate as two multiplets, one for the CH₂ groups adjacent to the Boc-protected nitrogen and another for the CH₂ groups adjacent to the pyridyl-substituted nitrogen. The pyridyl protons exhibit characteristic doublets in the aromatic region of the spectrum.

The progress of a reaction can be monitored by acquiring NMR spectra of the reaction mixture at different time intervals. For instance, in a deprotection reaction to remove the Boc group, the disappearance of the singlet at ~1.4 ppm and the upfield shift of the adjacent piperazine protons would indicate the progression of the reaction. Similarly, in an N-alkylation reaction at the piperazine nitrogen, the appearance of new signals corresponding to the alkyl group and shifts in the piperazine proton signals would confirm the formation of the desired product. In-situ monitoring techniques have been successfully applied to track the lithiation of N-Boc piperazines, providing crucial data on reaction times and the formation of intermediates. whiterose.ac.ukwhiterose.ac.uk

Dynamic NMR studies on related N-acyl piperazines have revealed that these molecules can exist as distinct conformers in solution due to the restricted rotation around the amide C-N bond and the interconversion of the piperazine ring's chair conformation. nih.govnih.gov Temperature-dependent NMR experiments can be used to study these dynamic processes, providing insights into the energy barriers of rotation and ring inversion. nih.gov

Below is a table of expected NMR chemical shifts for this compound.

Atom Nucleus Typical Chemical Shift (δ) in ppm Description
Protons on C(CH₃)₃¹H~1.47Singlet, 9H
Protons on piperazine ring (adjacent to N-Boc)¹H~3.4-3.6Multiplet, 4H
Protons on piperazine ring (adjacent to N-pyridyl)¹H~3.1-3.3Multiplet, 4H
Pyridyl protons (ortho to N)¹H~8.2-8.4Doublet, 2H
Pyridyl protons (meta to N)¹H~6.6-6.8Doublet, 2H
Carbonyl carbon (Boc)¹³C~154
Quaternary carbon (Boc)¹³C~80
Methyl carbons (Boc)¹³C~28.4
Piperazine carbons (adjacent to N-Boc)¹³C~43-45
Piperazine carbons (adjacent to N-pyridyl)¹³C~48-50
Pyridyl carbons (ortho to N)¹³C~150
Pyridyl carbons (meta to N)¹³C~107-109
Pyridyl carbon (para to N)¹³C~158-160

Role of Mass Spectrometry (MS) in Product Characterization and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For products derived from this compound, MS provides rapid confirmation of their identity.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which in turn allows for the determination of the elemental composition of the molecule. This is crucial for confirming the successful synthesis of a new compound.

The fragmentation pattern in MS is highly dependent on the structure of the molecule and the ionization method used. For N-Boc protected piperazine derivatives, common fragmentation pathways involve the loss of the Boc group or components of it. Studies on various piperazine analogues show that cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic substituent are characteristic fragmentation routes. xml-journal.netresearchgate.net

For this compound, the following fragment ions could be expected in an electron ionization (EI) or collision-induced dissociation (CID) mass spectrum:

Loss of a tert-butyl group (-57 Da) from the molecular ion.

Loss of isobutylene (B52900) (-56 Da) from the molecular ion.

Loss of the entire Boc group (-101 Da).

Cleavage of the piperazine ring, leading to various smaller fragments.

The pyridylpiperazine cation as a major fragment.

Ion Plausible m/z Description
[M+H]⁺264.17Molecular ion (protonated)
[M - C₄H₉]⁺207.11Loss of the tert-butyl group
[M - C₄H₈]⁺208.12Loss of isobutylene
[M - Boc]⁺163.11Loss of the Boc group
[C₉H₁₂N₃]⁺162.104-(Piperazin-1-yl)pyridine cation
[C₅H₄N]⁺78.03Pyridyl cation

Beyond product characterization, mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is invaluable for analyzing complex reaction mixtures and elucidating reaction pathways. By tracking the appearance and disappearance of ions corresponding to reactants, intermediates, and products over time, a detailed mechanistic picture of the reaction can be constructed. chemrxiv.org This approach allows for the identification of transient intermediates that may not be observable by other techniques, providing a deeper understanding of the reaction mechanism.

X-ray Crystallography for Precise Structural Elucidation of Synthetic Products and Co-Crystals

While NMR and MS provide information about connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique is crucial for confirming the stereochemistry, conformation, and intermolecular interactions of synthetic products derived from this compound.

For a crystalline derivative, a single-crystal X-ray diffraction experiment can provide precise data on bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the piperazine ring, which typically adopts a stable chair conformation. nih.gov The analysis would also reveal the spatial orientation of the substituents on the piperazine ring.

Furthermore, X-ray crystallography is a key technique in the field of crystal engineering, particularly for the study of co-crystals. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The pyridyl group of this compound is a hydrogen bond acceptor, making it an excellent candidate for forming co-crystals with hydrogen bond donors like carboxylic acids. mdpi.com X-ray diffraction analysis of such co-crystals reveals the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern their formation and stability. mdpi.comnih.gov This information is vital for designing new materials with tailored physical properties.

A typical crystallographic study would report the following parameters:

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit of the crystal lattice.
Bond Lengths (Å)The distances between the nuclei of two bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.
Hydrogen Bonding GeometryDistances and angles of intermolecular hydrogen bonds.

Computational Chemistry Approaches for Understanding Reactivity and Predicting Molecular Properties Relevant to Synthesis

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used computational method for studying molecules like this compound and its derivatives. researchgate.netdntb.gov.ua

One of the primary applications of computational chemistry is the prediction of the most stable three-dimensional structure of a molecule by performing a geometry optimization. This can help in understanding the preferred conformation of the piperazine ring and the orientation of its substituents.

Frontier Molecular Orbital (FMO) theory is another powerful tool used to predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are also valuable for predicting reactivity. These maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridyl ring, indicating its propensity to act as a nucleophile or a hydrogen bond acceptor.

Natural Bond Orbital (NBO) analysis can provide further details about charge distribution and interactions between different parts of the molecule. mdpi.com These computational approaches are instrumental in designing synthetic routes and predicting the outcome of chemical reactions.

The table below summarizes key molecular properties that can be predicted using computational chemistry and their relevance to synthesis.

Predicted Property Computational Method Relevance to Synthesis
Optimized Molecular GeometryDFTPredicts the most stable 3D structure and conformation.
HOMO/LUMO EnergiesDFTHelps in understanding electron-donating/accepting ability and predicting reactivity in pericyclic and other reactions.
HOMO-LUMO Energy GapDFTCorrelates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)DFTIdentifies nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents.
Atomic Charges (NBO, Mulliken)DFTQuantifies the electron distribution and helps rationalize observed reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-4-(4-pyridyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via coupling reactions between Boc-protected piperazine derivatives and pyridyl-containing reagents. For example, coupling with 4-pyridyl groups can be achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as activating agents under inert atmospheres (e.g., nitrogen) . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acylating agent) significantly impact product purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is critical to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed after synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of Boc-protected piperazine (e.g., tert-butyl group at δ 1.4 ppm) and pyridyl protons (aromatic signals at δ 8.3–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 304.39 for C16_{16}H24_{24}N4_4O2_2) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch of Boc group) and ~1600 cm1^{-1} (pyridyl C=N vibrations) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodology : Store under inert conditions (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture and acidic/basic environments, as the Boc group is susceptible to cleavage under such conditions. Stability tests via HPLC (e.g., C18 column, acetonitrile/water gradient) over 6 months confirm <5% degradation under these conditions .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in downstream reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to analyze energy-minimized conformers. Experimental validation via temperature-dependent 1^1H NMR (e.g., coalescence experiments in DMSO-d6_6) reveals restricted rotation around the piperazine-pyridyl bond, favoring the e-e (equatorial-equatorial) conformation. This steric arrangement enhances nucleophilic substitution at the pyridyl nitrogen .

Q. What strategies can mitigate side reactions during Boc deprotection of this compound?

  • Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (2–4 equiv., 0–5°C) for controlled deprotection. Monitor reaction progress via TLC (Rf_f shift from 0.6 to 0.3 in ethyl acetate/hexane). Quench excess TFA with cold diethyl ether and neutralize with aqueous NaHCO3_3 to minimize piperazine ring oxidation. Yields >85% are achievable with <3% byproducts (e.g., N-alkylated derivatives) .

Q. How do substituents on the pyridyl ring affect the compound’s supramolecular interactions in crystal lattices?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals that electron-withdrawing groups (e.g., nitro at the 4-position) promote C–H⋯O hydrogen bonding and π-π stacking, stabilizing monoclinic (P21_1/c) crystal systems. In contrast, electron-donating groups (e.g., methoxy) favor C–H⋯N interactions, forming orthorhombic lattices. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 60% H-bonding vs. 25% van der Waals) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC50_{50} determination).
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptors, 3^3H-spiperone competition).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} values correlated with logP of derivatives).
    • Data Interpretation : QSAR models (e.g., CoMFA) link substituent electronegativity to activity, showing a parabolic relationship for polar groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.